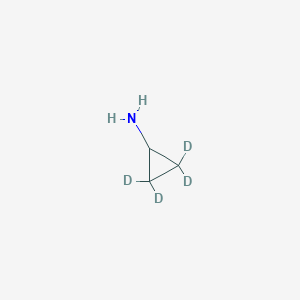

Cyclopropyl-2,2,3,3-d4-amine

Description

Contextual Significance of Isotopic Labeling in Organic Chemistry and Chemical Biology

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. wikipedia.org This method is invaluable for tracing the journey of molecules through chemical reactions and biological pathways. wikipedia.orgfiveable.me Both stable and radioactive isotopes are utilized, with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) being common choices due to their non-radioactive nature. fiveable.mesymeres.com

The applications of isotopic labeling are extensive and include:

Elucidating Reaction Mechanisms: By tracking the position of isotopes in reactants and products, chemists can unravel the intricate steps of a chemical transformation. fiveable.methalesnano.com

Metabolic Pathway Tracing: In chemical and biological research, deuterium-labeled compounds serve as tracers to follow metabolic pathways and understand how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.comisotope.comsimsonpharma.com

Kinetic Isotope Effect (KIE) Studies: Replacing an atom with a heavier isotope can alter the reaction rate. wikipedia.org This phenomenon, known as the kinetic isotope effect, provides profound insights into the rate-determining steps of a reaction and the nature of the transition state. wikipedia.orglibretexts.orgprinceton.edu

Analytical Applications: Deuterated compounds are frequently used as internal standards in mass spectrometry to enhance the accuracy and reliability of measurements. thalesnano.com They are also employed in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structure determination. thalesnano.comclearsynth.com

The use of stable isotopes, such as deuterium, offers a safe and powerful means to investigate the kinetics of various metabolic processes in vivo. ckisotopes.commaastrichtuniversity.nl The difference in mass between the labeled (tracer) and unlabeled (tracee) molecule allows for their distinct detection and quantification using techniques like mass spectrometry and NMR spectroscopy. wikipedia.orgmaastrichtuniversity.nl

Strategic Importance of Cyclopropylamine (B47189) Scaffolds in Synthetic Chemistry

The cyclopropylamine moiety is a significant structural motif in medicinal chemistry and drug design. longdom.orgchemrxiv.org Its presence in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals, underscores its importance. longdom.orgchemrxiv.org The unique properties of the cyclopropane (B1198618) ring, a three-membered, highly strained structure, confer specific conformational constraints and metabolic characteristics to molecules. longdom.orghyphadiscovery.com

Key aspects of the strategic importance of cyclopropylamine scaffolds include:

Bioisosteric Replacement: The cyclopropyl (B3062369) group is often used as a bioisostere for other groups, such as isopropyl, to improve metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com

Structural Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can be crucial for optimal interaction with a biological target. This can lead to enhanced binding affinity and potency.

Versatile Synthetic Intermediate: Cyclopropylamines are valuable building blocks in organic synthesis. cymitquimica.comchemistryviews.org They can participate in various chemical transformations, including ring-opening reactions, to generate more complex molecular architectures. chemrxiv.orgchemistryviews.org

Modulation of Physicochemical Properties: The incorporation of a cyclopropylamine scaffold can influence a molecule's lipophilicity, solubility, and other properties that are critical for drug-likeness and pharmacokinetic profiles.

However, it is also important to note that cyclopropylamines can sometimes be substrates for enzymes like monoamine oxidase (MAO) and CYP450, potentially leading to the formation of reactive metabolites. hyphadiscovery.comnih.gov

Rationale for Deuteration at the 2,2,3,3 Positions of Cyclopropylamine for Research Applications

The specific deuteration of cyclopropylamine at the 2,2,3,3-positions to create Cyclopropyl-2,2,3,3-d4-amine is a deliberate strategy employed in research for several key reasons, primarily centered around the kinetic isotope effect (KIE).

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond due to the greater mass of deuterium. faccts.dejuniperpublishers.com This difference in bond energy means that more energy is required to break a C-D bond compared to a C-H bond. princeton.edu Consequently, reactions involving the cleavage of a C-D bond at or near the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. wikipedia.orgprinceton.edu This is known as a primary kinetic isotope effect.

The rationale for deuterating the 2,2,3,3-positions of cyclopropylamine is based on the following:

Blocking Metabolic Oxidation: The carbon atoms at positions 2 and 3 of the cyclopropyl ring are potential sites of metabolic oxidation by enzymes such as cytochrome P450. nih.gov By replacing the hydrogen atoms at these positions with deuterium, the rate of this metabolic degradation can be significantly reduced. This enhanced metabolic stability is a key advantage in drug development, as it can lead to a longer drug half-life and improved pharmacokinetic profiles. symeres.comclearsynth.com

Investigating Reaction Mechanisms: The magnitude of the KIE observed upon deuteration can provide valuable information about the transition state of a reaction. For instance, a large KIE suggests that the C-H/C-D bond is being broken in the rate-determining step. princeton.edu This allows researchers to distinguish between different possible reaction pathways.

Minimizing Impact on Biological Activity: Deuteration at positions not directly involved in the binding of a molecule to its biological target is a common strategy to improve metabolic stability without significantly altering its pharmacological activity. juniperpublishers.com The 2,2,3,3-positions are often chosen for this reason, as they are typically not the primary points of interaction with a receptor or enzyme.

The synthesis of this compound can be achieved through various methods, including the use of deuterated building blocks in cyclopropanation reactions or through H-D exchange reactions on the pre-formed cyclopropylamine. researchgate.net

Interactive Data Table: Properties of Cyclopropylamine and its Deuterated Analog

| Property | Cyclopropylamine | This compound |

| Chemical Formula | C₃H₇N longdom.org | C₃H₃D₄N |

| Molar Mass | 57.09 g/mol longdom.org | 61.12 g/mol |

| Boiling Point | ~50°C longdom.org | - |

| Density | 0.824 g/mL at 25°C sigmaaldrich.com | - |

| Key Feature | - | Deuterated at the 2,2,3,3 positions of the cyclopropane ring vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetradeuteriocyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJDQJBWANPRPF-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051418-97-3 | |

| Record name | 1051418-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of Cyclopropyl 2,2,3,3 D4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Isotopic Purity Determination

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and atomic connectivity. For deuterated molecules like Cyclopropyl-2,2,3,3-d4-amine, specific NMR experiments can precisely confirm the location of deuterium atoms and quantify isotopic purity.

¹H NMR Spectroscopic Analysis and Deuterium Decoupling Effects

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the local chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is significantly simplified compared to its non-deuterated counterpart, cyclopropylamine (B47189).

In cyclopropylamine, the spectrum displays complex multiplets for the protons on the cyclopropyl (B3062369) ring. The methine proton (H1) is coupled to the four methylene (B1212753) protons (H2 and H3), and these methylene protons are coupled to each other and to the methine proton.

The strategic replacement of the four methylene protons with deuterium atoms in this compound leads to a dramatic change in the ¹H NMR spectrum. The signals corresponding to the methylene groups (C2 and C3) are absent. Furthermore, the signal for the remaining methine proton (H1) is simplified due to the "deuterium decoupling effect." Since the coupling constant between hydrogen and deuterium (J-coupling) is much smaller than proton-proton coupling, the multiplet observed for the C1 proton in the unlabeled compound collapses into a much simpler signal, often a singlet or a narrow triplet depending on coupling to the amine protons. This spectral simplification provides direct evidence for the successful deuteration at the C2 and C3 positions.

Table 1: Comparison of Expected ¹H NMR Signals for Cyclopropylamine and this compound This table presents hypothetical data for illustrative purposes.

| Proton Position | Expected Signal in Cyclopropylamine | Expected Signal in this compound | Rationale for Change |

|---|---|---|---|

| C1-H (Methine) | Multiplet | Singlet (or narrow multiplet) | Removal of ¹H-¹H coupling from adjacent C2/C3 protons. |

| C2-H₂, C3-H₂ (Methylene) | Multiplets | Signal Absent | Protons are replaced by deuterium. |

| N-H₂ (Amine) | Broad Singlet | Broad Singlet | Unaffected by deuteration on the cyclopropyl ring. |

¹³C NMR Spectroscopic Analysis and Isotopic Perturbations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby carbon atoms, an effect known as an isotopic perturbation or isotope effect.

Typically, a carbon atom directly bonded to deuterium (an α-carbon) exhibits an upfield shift (a lower chemical shift value in ppm) compared to its protonated analogue. Carbons that are two bonds away (β-carbons) also experience a smaller upfield shift. In this compound, the C2 and C3 carbons are directly deuterated. Consequently, their signals in the ¹³C NMR spectrum are expected to shift to a higher field relative to those in unlabeled cyclopropylamine. The C1 carbon, being two bonds removed from the deuterium atoms, would exhibit a smaller β-isotope effect, also resulting in a slight upfield shift. The magnitude of these shifts confirms the location of the deuterium labels on the cyclopropyl ring. acs.orgrsc.orgacs.orgnih.govrsc.org

Table 2: Expected Isotopic Perturbations in the ¹³C NMR Spectrum of this compound This table presents hypothetical data for illustrative purposes.

| Carbon Position | Type of Isotope Effect | Expected Chemical Shift Change |

|---|---|---|

| C1 | Two-bond (β) | Small upfield shift |

| C2 | One-bond (α) | Significant upfield shift |

| C3 | One-bond (α) | Significant upfield shift |

²H NMR (Deuterium NMR) for Direct Isotopic Characterization

Deuterium NMR (²H NMR) is a specialized technique that directly observes the deuterium nuclei. huji.ac.il This method offers unambiguous confirmation of deuterium incorporation. For this compound, the ²H NMR spectrum is expected to show a single resonance. dal.cablogspot.com The presence of a single signal indicates that all four deuterium atoms are chemically equivalent, which is consistent with their symmetric placement at the C2 and C3 positions of the cyclopropyl ring. The chemical shift in a ²H NMR spectrum is nearly identical to the corresponding proton's chemical shift in a ¹H NMR spectrum, providing further corroboration of the labeling position. blogspot.com

Mass Spectrometry for Isotopic Enrichment and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive for determining the molecular weight of a compound and is indispensable for assessing the isotopic enrichment and purity of labeled compounds like this compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Precision

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula based on its exact mass. For this compound, HRMS can distinguish the mass of the desired d4-isotopologue from the unlabeled compound and any partially deuterated (d1, d2, d3) species that may be present as impurities. nih.govresearchgate.net By comparing the experimentally measured exact mass to the theoretical calculated mass, the elemental composition of C₃H₃D₄N can be unequivocally confirmed.

Table 3: Theoretical Exact Masses of Cyclopropylamine Isotopologues

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Unlabeled | C₃H₇N | 57.05785 |

| d1 | C₃H₆DN | 58.06413 |

| d2 | C₃H₅D₂N | 59.07041 |

| d3 | C₃H₄D₃N | 60.07669 |

| d4 | C₃H₃D₄N | 61.08297 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mit.edu This method is ideal for analyzing the isotopic distribution of this compound.

In a typical GC-MS analysis, the sample is first injected into the gas chromatograph, where the d4-amine is separated from any potential impurities, including unlabeled cyclopropylamine or partially deuterated variants, based on their volatility and interaction with the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which records its mass spectrum. By integrating the ion currents for the molecular ions of each isotopologue (e.g., m/z 57 for d0, m/z 58 for d1, etc.), the relative abundance of each species can be determined. This allows for a precise calculation of the isotopic enrichment, often expressed as the percentage of the d4 species relative to all cyclopropylamine isotopologues present in the sample.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within a molecule. The substitution of hydrogen with its heavier isotope, deuterium, at the 2 and 3 positions of the cyclopropyl ring in this compound would induce significant and predictable changes in its vibrational spectra compared to the non-deuterated parent compound, cyclopropylamine.

The fundamental principle underlying these changes is the dependence of vibrational frequencies on the masses of the vibrating atoms. According to the harmonic oscillator model, the vibrational frequency (ν) is proportional to the square root of the force constant (k) of the bond divided by the reduced mass (μ) of the atoms involved (ν ∝ √(k/μ)). The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) increases the reduced mass of the vibrating system. As the C-D bond has a nearly identical force constant to the C-H bond, this increase in mass leads to a decrease in the vibrational frequency of modes involving the deuterated positions.

Expected Isotopic Shifts in Vibrational Modes:

C-D Stretching Vibrations: The most pronounced effect of deuteration would be observed in the C-H stretching region. The typical C-H stretching vibrations in alkanes and cycloalkanes appear in the 2850–3000 cm⁻¹ range. Upon deuteration, these would be replaced by C-D stretching vibrations, which are expected to appear in a lower frequency "silent region" of the spectrum, typically around 2100–2250 cm⁻¹. This significant shift provides a clear spectral window to confirm the incorporation of deuterium.

CH₂/CD₂ Bending and Wagging Modes: Vibrational modes associated with the methylene groups of the cyclopropyl ring, such as scissoring, wagging, twisting, and rocking, would also exhibit a downward frequency shift. For instance, the CH₂ scissoring mode in cyclopropane (B1198618) derivatives typically appears around 1450 cm⁻¹. In this compound, the corresponding CD₂ scissoring mode would be expected at a lower wavenumber.

Ring Deformation Modes: The vibrational modes of the cyclopropyl ring itself would also be affected, albeit to a lesser extent than the direct C-H/C-D modes. The coupling of ring deformations with the motion of the substituent hydrogen/deuterium atoms would result in subtle shifts in these frequencies.

N-H Vibrations: The vibrations associated with the amine (NH₂) group, such as the symmetric and asymmetric N-H stretching modes (typically around 3300-3500 cm⁻¹) and the NH₂ scissoring mode (around 1600 cm⁻¹), would be largely unaffected by deuteration on the cyclopropyl ring. This provides a useful internal reference point when comparing the spectra of the deuterated and non-deuterated compounds.

Illustrative Data Table of Expected Vibrational Frequency Shifts:

While specific experimental data is unavailable, the following table illustrates the expected shifts for key vibrational modes based on theoretical principles. Actual values would require experimental measurement.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Cyclopropylamine | Expected Frequency Range (cm⁻¹) in this compound | Expected Isotopic Shift (Approximate Ratio νH/νD) |

| Asymmetric NH₂ Stretch | 3360 - 3380 | 3360 - 3380 | ~1 |

| Symmetric NH₂ Stretch | 3290 - 3310 | 3290 - 3310 | ~1 |

| Asymmetric CH₂ Stretch | 2980 - 3000 | N/A (Replaced by CD₂ stretch) | - |

| Symmetric CH₂ Stretch | 2880 - 2900 | N/A (Replaced by CD₂ stretch) | - |

| Asymmetric CD₂ Stretch | N/A | 2200 - 2250 | ~1.3-1.4 |

| Symmetric CD₂ Stretch | N/A | 2100 - 2150 | ~1.3-1.4 |

| NH₂ Scissoring | 1590 - 1620 | 1590 - 1620 | ~1 |

| CH₂ Scissoring | 1440 - 1460 | N/A (Replaced by CD₂ scissoring) | - |

| CD₂ Scissoring | N/A | ~1050 - 1100 | ~1.3-1.4 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Microwave Spectroscopy for Structural Elucidation of Cyclopropyl Derivatives with Isotopic Substitution

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely precise information about the moments of inertia of a molecule, from which its geometry (bond lengths and angles) can be determined with high accuracy. The isotopic substitution of atoms is a cornerstone of this method for structural determination.

By measuring the microwave spectra of multiple isotopologues of a molecule, one can use Kraitchman's equations to determine the coordinates of the substituted atoms in the principal axis system of the parent molecule. The substitution of the four hydrogen atoms with deuterium in this compound would significantly alter the molecule's moments of inertia (Iₐ, Iₑ, I𝒸) and, consequently, its rotational constants (A, B, C), which are inversely proportional to the moments of inertia.

Analysis of Isotopic Substitution in Microwave Spectra:

Determination of Rotational Constants: The analysis of the rotational spectrum of this compound would yield a set of rotational constants (A_d4, B_d4, C_d4). These would be smaller than the corresponding constants for the parent cyclopropylamine (A_H, B_H, C_H) due to the increased mass from the deuterium atoms.

Structural Determination: A comparative analysis of the rotational constants of the parent molecule and the d4-isotopologue would allow for the precise determination of the positions of the hydrogen/deuterium atoms at the 2 and 3 positions of the cyclopropyl ring. This experimental data would provide a rigorous validation of the molecular structure, including the C-C and C-H/C-D bond lengths and the H-C-H/D-C-D bond angles.

Conformational Analysis: Cyclopropylamine is known to exist in different conformations (e.g., trans and gauche) due to the rotation of the amine group. High-resolution microwave spectroscopy can distinguish between these conformers, as they have distinct sets of rotational constants. The study of the d4-isotopologue could provide further insights into the conformational landscape and the effects of isotopic substitution on the relative energies and structures of these conformers.

Illustrative Table of Rotational Constants:

This table conceptualizes the kind of data that would be obtained from a microwave spectroscopy study. The values are hypothetical and intended for illustration.

| Parameter | Cyclopropylamine (Hypothetical Values) | This compound (Expected Trend) |

| A (MHz) | 21,000 | < 21,000 |

| B (MHz) | 9,500 | < 9,500 |

| C (MHz) | 7,800 | < 7,800 |

| μₐ (D) | 1.0 | Similar |

| μₑ (D) | 0.5 | Similar |

| μ𝒸 (D) | 0.8 | Similar |

Note: This table is for illustrative purposes only. The decrease in rotational constants for the deuterated species is a direct consequence of the increased moments of inertia.

Reaction Mechanisms and Kinetic Isotope Effect Studies Involving Cyclopropyl 2,2,3,3 D4 Amine

Reactivity of the Amine Functionality in Deuterated Cyclopropyl (B3062369) Systems

The amine group in Cyclopropyl-2,2,3,3-d4-amine exhibits nucleophilic properties characteristic of primary amines, participating in a variety of chemical transformations such as N-acylation and N-alkylation. The inherent strain of the cyclopropane (B1198618) ring and the electronic properties of the amine group make it a valuable building block in organic synthesis. epfl.ch The deuteration of the cyclopropyl ring is not expected to significantly alter the fundamental nucleophilicity of the amine nitrogen. However, the vibrational frequencies of the C-D bonds differ from C-H bonds, which can have subtle secondary effects on reaction rates and equilibria.

The amine functionality readily undergoes reactions with electrophiles. For instance, N-acylation with acid chlorides or anhydrides proceeds to form the corresponding amides. Similarly, N-alkylation with alkyl halides can produce secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.gov These reactions are fundamental in synthetic organic chemistry for the introduction of the cyclopropylamine (B47189) moiety into larger molecules. researchgate.net

The reactivity of the amine can also be influenced by the choice of solvent and reaction conditions. In aqueous solutions, the basicity of the amine group leads to the establishment of an equilibrium with its conjugate acid. The extent of protonation will affect its nucleophilicity, with the free amine being the reactive nucleophilic species. nih.gov

Cyclopropyl Ring Opening and Rearrangement Reactions with Deuterium (B1214612) Tracing

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. The strategic placement of deuterium atoms in this compound serves as a powerful tool for tracing the fate of the cyclopropyl carbons and hydrogens during these transformations, thereby elucidating the underlying reaction mechanisms.

Ring cleavage of cyclopropylamines can be initiated through several pathways, including the formation of radical cations and protonolysis. Single electron transfer (SET) from the nitrogen atom can generate a cyclopropylamine radical cation. This intermediate is highly reactive and can undergo fragmentation of the cyclopropyl ring. nih.gov Studies on related N-cyclopropyl-N-methylaniline have shown that the aminium radical cation formed upon SET oxidation undergoes exclusive cyclopropyl ring fragmentation to generate a distonic radical cation. nih.gov This intermediate can then undergo further reactions, such as unimolecular cyclization or bimolecular reactions with other species in the reaction mixture. nih.gov The use of this compound in such studies would allow for the precise tracking of the deuterium atoms, providing definitive evidence for the rearrangement pathways.

Protonolysis, or the cleavage of a bond by an acid, is another important mechanism for cyclopropane ring opening. In the presence of strong acids, the amine group is protonated, and under forcing conditions, the cyclopropane ring can be opened. The regioselectivity of this cleavage can be influenced by substituents on the ring. For instance, electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond. nih.gov This is attributed to the weakening of the distal bond by the σ-withdrawing ammonium group and charge-charge repulsive effects in the transition state. nih.gov Deuterium labeling in this compound would be instrumental in confirming the stereochemistry of such ring-opening reactions.

The table below illustrates hypothetical product distributions from a radical cation-mediated ring-opening of this compound, showcasing how deuterium tracing could differentiate between possible mechanistic pathways.

| Reaction Condition | Proposed Intermediate | Expected Deuterium Distribution in Product | Mechanistic Insight |

|---|---|---|---|

| Photochemical SET | Distonic Radical Cation | Deuterium retained on the terminal carbons of the opened chain | Confirms distal C-C bond cleavage |

| Electrochemical Oxidation | Cyclopropylaminium Radical Cation | Scrambling of deuterium atoms observed | Suggests a longer-lived intermediate allowing for rearrangements |

Deuterium scrambling, the statistical redistribution of deuterium atoms among different positions in a molecule, can provide evidence for reversible reaction steps or the formation of symmetric intermediates. In the context of cyclopropyl ring rearrangements, observing the migration of deuterium from its original C2 and C3 positions to the C1 position would suggest the involvement of intermediates where the distinction between the cyclopropyl carbons is lost.

For example, mechanistic studies on Au(I)-catalyzed libretexts.orglibretexts.org-sigmatropic rearrangements of cyclopropyl propargylic esters have utilized stereochemical scrambling to probe the reversibility of reaction steps. nih.gov A similar approach with this compound could reveal details about the lifetime and symmetry of intermediates in its rearrangement reactions. If a reaction proceeds through a long-lived carbocationic intermediate, scrambling of the deuterium labels might be observed. The degree of scrambling can provide information about the relative rates of rearrangement and product formation.

Deuterium Kinetic Isotope Effects (KIEs) for Elucidating Reaction Transition States

The deuterium kinetic isotope effect (KIE), the ratio of the rate constant of a reaction with a light isotope (kH) to that with a heavy isotope (kD), is a powerful tool for investigating reaction mechanisms. wikipedia.org By measuring the KIE for reactions involving this compound, it is possible to gain insights into the nature of the transition state of the rate-determining step.

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For reactions of this compound, a primary KIE would be expected if a C-D bond on the cyclopropyl ring is cleaved in the rate-limiting step.

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org SKIEs are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. For example, a change in hybridization at a carbon atom from sp³ to sp² during the rate-determining step often leads to a normal SKIE, while a change from sp² to sp³ can result in an inverse SKIE. wikipedia.org In the solvolysis of deuterated cyclohexyl and bicyclooctyl (B8554865) systems, secondary α-deuterium KIEs have been used to probe the extent of charge development in the transition state. rsc.org

The following table presents hypothetical KIE values for different types of reactions involving a deuterated cyclopropylamine and their mechanistic interpretations.

| Reaction Type | Isotopic Position | Observed KIE (kH/kD) | Interpretation |

|---|---|---|---|

| C-H activation at C2 | α-deuterium | ~5-7 | Primary KIE; C-D bond breaking in the rate-determining step. |

| SN2 reaction at an external electrophile | β-deuterium (on the ring) | ~1.1-1.2 | Normal secondary KIE; change in hybridization or hyperconjugation at the transition state. |

| Addition to a carbonyl group | β-deuterium (on the ring) | ~0.8-0.9 | Inverse secondary KIE; increased steric hindrance in the transition state. |

The magnitude of the observed KIE can provide strong evidence for the rate-determining step of a multi-step reaction. nih.gov A significant primary KIE (typically kH/kD > 2) is a strong indication that the C-H/C-D bond is being cleaved in the slowest step of the reaction. Conversely, a KIE value close to unity suggests that C-H/C-D bond breaking is not involved in the rate-determining step. epfl.ch

Secondary KIEs, although smaller, can also be very informative. For example, in nucleophilic substitution reactions, the magnitude of the α-secondary KIE can help distinguish between SN1 and SN2 mechanisms. An SN1 reaction, which proceeds through a carbocation intermediate with a change in hybridization from sp³ to sp², typically shows a larger normal SKIE than an SN2 reaction, which involves a more crowded pentacoordinate transition state. wikipedia.org

By systematically studying the KIEs for various reactions of this compound, a detailed picture of the energy landscape of these transformations can be constructed, leading to a deeper understanding of their mechanisms.

Deuterium Labeling as a Mechanistic Probe in Complex Organic Transformations

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (²H or D) is a powerful and widely used technique in physical organic chemistry to elucidate the mechanisms of complex organic reactions. wikipedia.orgnih.govnih.gov The use of specifically labeled compounds, such as this compound, allows researchers to track the fate of specific atoms, probe the nature of transition states, and determine whether a particular C-H bond is broken in the rate-determining step of a reaction. escholarship.orgcolumbia.edu This approach is principally based on the phenomenon known as the Kinetic Isotope Effect (KIE), which is the change in the rate of a reaction upon isotopic substitution. wikipedia.orgnih.gov

The underlying principle of the KIE is quantum mechanical and stems from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. wikipedia.orgepfl.ch A C-D bond is stronger and has a lower ZPE than a corresponding C-H bond, meaning more energy is required to break it. libretexts.org Consequently, if a C-H bond is cleaved during the rate-determining step of a reaction, the reaction will proceed significantly slower when that hydrogen is replaced by deuterium. wikipedia.orglibretexts.org This observation results in a "primary" KIE, expressed as the ratio of the rate constants (kH/kD), which is typically greater than 1. columbia.edu The magnitude of this effect (often in the range of 2–8 for primary KIEs) provides invaluable insight into the transition state geometry and the extent of bond breaking. libretexts.org

Conversely, "secondary" KIEs are observed when the isotopically labeled position is not directly involved in bond breaking but is located near the reaction center. wikipedia.org These effects are generally much smaller (kH/kD values are often close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). columbia.edu Secondary KIEs provide information about changes in hybridization or steric environment at the labeled carbon atom during the reaction. libretexts.org

In the context of this compound, the deuterium atoms are placed on the cyclopropane ring. This specific labeling pattern makes the compound an exceptional tool for investigating reactions involving the cyclopropylmethyl moiety, a common structural motif in pharmaceuticals and a participant in unique chemical rearrangements. The high ring strain of the cyclopropane ring makes it susceptible to various ring-opening reactions, the mechanisms of which can be meticulously studied using this deuterated probe. rsc.orgrsc.orgnih.gov

For example, in enzyme-catalyzed oxidations or metal-catalyzed C-H activation reactions, it is often crucial to determine the exact site and timing of hydrogen abstraction. nih.gov By comparing the reaction rates and product distributions of the non-labeled Cyclopropylamine with this compound, researchers can pinpoint the mechanistic pathway.

Illustrative Research Findings:

While specific experimental data for this compound is not extensively published, we can consider hypothetical scenarios based on well-established principles of KIE studies in similar systems.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Palladium-Catalyzed C-H Arylation Reaction

This table illustrates the type of data that would be generated to distinguish between two possible mechanisms for the arylation of a cyclopropylamine derivative.

| Reactant | Proposed Mechanism | Rate Constant (s⁻¹) | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Cyclopropylamine | Mechanism A: C(sp³)–H activation at the cyclopropane ring is the rate-determining step. | kH = 1.5 x 10⁻³ | 5.2 | A large primary KIE suggests that a C-H bond on the cyclopropane ring is broken in the rate-determining step, supporting Mechanism A. researchgate.net |

| This compound | kD = 2.9 x 10⁻⁴ | |||

| Cyclopropylamine | Mechanism B: Oxidative addition to the amine N-H bond is the rate-determining step, followed by C-N reductive elimination. | kH = 1.5 x 10⁻³ | 1.05 | A KIE value near unity indicates that the C-H bonds on the cyclopropane ring are not broken in the rate-determining step, ruling out Mechanism A and favoring Mechanism B. researchgate.net |

| This compound | kD = 1.4 x 10⁻³ |

Another area where this compound serves as a critical mechanistic probe is in radical reactions. The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the homoallyl radical. By using the deuterated substrate, one can investigate whether a reaction proceeds via a radical pathway involving the cyclopropane ring.

Table 2: Representative Product Distribution in a Radical-Mediated Ring-Opening/Cyclization Reaction

This table shows how product analysis from a reaction with this compound can provide evidence for a radical ring-opening mechanism.

| Starting Material | Reaction Condition | Observed Products | Deuterium Distribution | Inferred Mechanism |

|---|---|---|---|---|

| This compound Derivative | Radical initiator (e.g., AIBN), Heat | Ring-opened cyclopentylamine (B150401) derivative | Deuterium atoms are scrambled and distributed across the new five-membered ring. | The scrambling of the deuterium label is consistent with the formation of a symmetrical or rapidly equilibrating radical intermediate following the ring-opening of the cyclopropylmethyl radical. beilstein-journals.orgnih.gov |

| This compound Derivative | Lewis acid catalyst | Ring-opened cyclopentylamine derivative | Deuterium atoms remain at their original positions relative to the nitrogen atom. | The retention of the deuterium positions suggests a concerted or cationic pathway where no symmetrical intermediate is formed that would allow for scrambling. nih.gov |

Applications of Cyclopropyl 2,2,3,3 D4 Amine in Advanced Organic Synthesis and Research

Utilization as a Deuterium-Labeled Building Block for Complex Molecules

The primary application of Cyclopropyl-2,2,3,3-d4-amine is as a labeled building block in the synthesis of more complex molecules. The presence of deuterium (B1214612) atoms provides a "heavy" tag that can be easily detected and quantified, without significantly altering the chemical properties of the parent molecule.

Deuterium-labeled compounds have gained significant attention in medicinal chemistry for their potential to alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.comglpbio.com By strategically incorporating this compound into bioactive molecules, chemists can create novel drug candidates with improved properties. This approach, known as deuterium modification, is a viable method for enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals. nih.gov

The synthesis of deuterated natural products is another area where this labeled building block is employed. A workflow known as Deuterium Adduct Bioactivity Screening (DABS) utilizes untargeted isotope labeling to discover new bioactive natural products. biorxiv.orgnih.gov This method involves growing microbial strains in deuterated water to label their metabolome, followed by bioactivity screening to identify novel compounds. biorxiv.org

The substitution of hydrogen with deuterium can have a subtle but measurable effect on reaction rates, known as the kinetic isotope effect. This phenomenon is a powerful tool for elucidating reaction mechanisms. By synthesizing labeled analogues of molecules using this compound, researchers can gain insights into the transition states and rate-determining steps of chemical reactions. scispace.com

For example, deuterium labeling experiments have been used to study the ring-opening hydroacylation of alkylidenecyclopropanes, providing valuable information about the reaction mechanism. researchgate.net Stable heavy isotopes are often incorporated into drug molecules as tracers to quantify their behavior during the drug development process. medchemexpress.comglpbio.com

Role in Tracing Studies for Chemical and Biochemical Pathways

The distinct mass of deuterium makes it an excellent tracer for following the path of a molecule through a chemical or biological system.

This is particularly useful in:

Enzyme Assays: Deuterated substrates can be used to probe enzyme mechanisms and kinetics.

Metabolic Research: By introducing a deuterated compound into a biological system, researchers can track its metabolic fate, identifying the various metabolites that are formed. nih.gov This information is crucial for understanding the biotransformation of drugs and other xenobiotics.

Modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can detect very small amounts of deuterium incorporation, making it possible to conduct informative labeling experiments even with slow-growing organisms. nih.gov

Development of Novel Synthetic Methodologies Leveraging Deuterated Cyclopropyl (B3062369) Units

The unique reactivity of the cyclopropane (B1198618) ring, combined with the presence of deuterium, has led to the development of new synthetic methods. For instance, a novel strategy has been designed to synthesize trans-dual deuterated cyclopropanes through a photoredox synergistic deuteration with deuterium oxide (D2O). rsc.org This method offers a mild and efficient way to introduce two deuterium atoms in a specific stereochemical arrangement.

The development of such methods expands the toolbox of synthetic chemists, enabling the creation of a wider range of deuterated molecules with potential applications in various fields.

Application as Internal Standards and Reference Materials in Advanced Analytical Research

In quantitative analysis, particularly in mass spectrometry, internal standards are essential for accurate and precise measurements. Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass. scispace.com

This compound and its derivatives can be used as internal standards for the quantification of cyclopropylamine-containing compounds in complex matrices, such as biological fluids or environmental samples. scispace.com A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, for instance, has been developed for the trace-level quantitative determination of related compounds in pharmaceutical products. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C3H3D4N |

| Molecular Weight | 61.12 g/mol |

| CAS Number | 1051418-97-3 |

| IUPAC Name | 2,2,3,3-tetradeuteriocyclopropan-1-amine |

| Synonyms | Cyclopropyl-d4-amine, (2,2,3,3-2H)cyclopropan-1-amine |

Computational and Theoretical Investigations of Cyclopropyl 2,2,3,3 D4 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are essential for understanding the electronic structure and nature of chemical bonding in molecules like cyclopropylamine (B47189) and its deuterated analogs. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed to model the distribution of electrons and the energies of molecular orbitals. researchgate.netacs.org

Studies on cyclopropylamine have utilized various theoretical levels, including DFT with the B3LYP hybrid functional and MP2, often combined with large basis sets like aug-cc-pVTZ, to achieve results consistent with experimental data. researchgate.netacs.org These calculations help in interpreting experimental results from techniques like electron momentum spectroscopy, which probes the valence electronic structure. researchgate.netacs.org

A key aspect of cyclopropylamine's electronic structure is the interaction between the nitrogen lone pair and the cyclopropyl (B3062369) ring. Natural Bond Orbital (NBO) analysis has been used to quantify these interactions. acs.org For the trans conformer, a significant hyperconjugative interaction occurs between the nitrogen lone pair (LPN) and the antibonding orbitals of the C-H bonds (σC-H). acs.org In the gauche conformer, the primary interaction is between the lone pair and the ring's C-C antibonding orbitals (σC-C). acs.org

Table 1: Computational Methods Used in Cyclopropylamine Studies

| Method | Basis Set | Application |

|---|---|---|

| DFT (B3LYP) | 6-311++G**, aug-cc-pVTZ | Calculation of molecular orbitals and geometries researchgate.netacs.orgresearchgate.net |

| MP2 | 6-31G*, aug-cc-pVTZ | Geometry optimization and energy calculations researchgate.netacs.orgresearchgate.net |

| OVGF | 6-311++G** | Calculation of ionization energies acs.org |

| SAC-CI | 6-311++G** | Calculation of ionization energies acs.org |

Conformational Analysis and Isotopic Effects on Molecular Geometry

Cyclopropylamine exists in two primary conformations: trans and gauche, which are distinguished by the orientation of the amino group relative to the cyclopropane (B1198618) ring. aip.org The trans conformer, where the NH2 group is positioned away from the ring, is the more stable form. acs.org The energy difference (ΔH) between the trans and the higher-energy gauche conformers has been determined experimentally and through calculations. Computational studies using MP2 with large basis sets have calculated this enthalpy difference to be around 2.0 kcal/mol, which aligns well with experimental values. acs.orgnih.gov

| Conformer | Relative Stability | Calculated Enthalpy Difference (kcal/mol) |

| trans | More Stable | 0 |

| gauche | Less Stable | ~2.0 acs.orgnih.gov |

The substitution of hydrogen with deuterium (B1214612) to form Cyclopropyl-2,2,3,3-d4-amine introduces isotopic effects that can influence molecular geometry. The primary geometric effect of deuteration is a slight shortening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net This is a consequence of the lower zero-point vibrational energy of the heavier C-D bond, which results in a slightly smaller average bond length.

Prediction of Spectroscopic Parameters for Deuterated Analogs

Computational spectroscopy is a vital tool for predicting and interpreting the spectra of molecules, including deuterated analogs. aip.org By calculating properties like vibrational frequencies and nuclear magnetic shielding constants, theoretical models can accurately predict the outcomes of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

The most significant spectroscopic effect of substituting hydrogen with deuterium is the shift in vibrational frequencies. ajchem-a.com Because deuterium has approximately twice the mass of protium (B1232500), the vibrational frequency of a C-D bond is significantly lower than that of a C-H bond. This relationship can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass. Consequently, C-D stretching vibrations appear at much lower wavenumbers in IR and Raman spectra compared to C-H stretches.

Vibrational assignments for cyclopropylamine and cyclopropylamine-d2 (deuterated at the amino group) have been established through experimental spectra and supported by calculations. acs.org The torsional mode of the NH2 group, for example, is a low-frequency vibration that is sensitive to the molecular conformation. researchgate.netnih.gov For this compound, computational methods can predict the entire vibrational spectrum, showing distinct shifts for modes involving the motion of the deuterium atoms on the cyclopropyl ring. These predictions are crucial for identifying and assigning spectral features in experimental studies. nih.gov

Table 2: Typical Calculated Vibrational Frequencies for C-H vs. C-D Bonds

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

|---|---|---|

| Stretching | ~2900-3100 | ~2100-2300 |

Similarly, H/D isotopic substitution affects NMR chemical shifts. acs.org While the effect is generally small for nuclei several bonds away from the substitution site, it can be precisely measured. These isotopic shifts arise from the changes in vibrational averaging of the molecular geometry and electronic environment upon deuteration. acs.org

Modeling of Reaction Pathways and Transition States Involving Deuterated Cyclopropyl Amine

Theoretical chemistry allows for the detailed modeling of chemical reaction mechanisms, including the characterization of transition states and the calculation of activation energies. researchgate.netrsc.org For reactions involving this compound, a key point of investigation is the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org

A primary deuterium KIE is observed when a C-H bond is broken in the rate-determining step of a reaction. Since the C-D bond is stronger and has a lower zero-point energy than a C-H bond, more energy is required to break it. libretexts.org This results in a slower reaction rate for the deuterated compound. Computational modeling can quantify this effect by calculating the potential energy surfaces for both the deuterated and non-deuterated reactants. The difference in the zero-point energies at the reactant and transition state geometries for the two isotopologues allows for the theoretical prediction of the KIE.

For example, in a hypothetical elimination reaction where a hydrogen/deuterium atom is abstracted from the C2 or C3 position of the cyclopropyl ring, a significant primary KIE would be expected. Computational studies on the gas-phase pyrolysis of cyclopropylamine have identified various reaction pathways, including dehydrogenation and proton shifts. researchgate.net Modeling these pathways for this compound would involve locating the relevant transition states and calculating the vibrational frequencies to determine zero-point energies and predict the KIE. Such calculations, often performed at DFT or higher levels of theory, provide mechanistic insights that can be difficult to obtain experimentally. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior of Deuterated Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This approach provides a detailed view of the dynamic behavior of systems, including conformational changes, diffusion, and intermolecular interactions in condensed phases.

For deuterated systems, MD simulations can be used to understand how isotopic substitution affects dynamic properties. To achieve this, the classical force fields used in MD simulations must be specifically parameterized to account for the effects of deuterium. osti.gov While the potential energy surface is unchanged under the Born-Oppenheimer approximation, the difference in mass alters the vibrational dynamics. researchgate.net

MD simulations can model how the altered intramolecular vibrations of this compound might influence its interactions with solvent molecules or other species. acs.org For example, changes in the vibrational frequencies of C-D bonds can affect the coupling with intermolecular modes, potentially altering properties like heat capacity or the rate of energy transfer. In studies of complex biological systems, MD simulations combined with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal how lipids or other molecules modulate protein conformations. nih.gov Similarly, MD simulations of deuterated small molecules like this compound in solution can provide insights into its solvation dynamics and how it interacts with its environment at a molecular level. acs.org ReaxFF, a reactive force field, has been specifically developed to model isotope-exchange reactions in H/D systems, demonstrating the capability of MD to handle the chemical effects of isotopic substitution. nih.gov

Emerging Trends and Future Directions in Research on Deuterated Cyclopropyl Amine Derivatives

Advancements in Stereoselective and Regioselective Deuteration Techniques

The precise placement of deuterium (B1214612) atoms within a molecule is paramount to harnessing the full potential of isotopic labeling. Recent years have witnessed significant progress in the development of sophisticated synthetic methods to achieve high levels of stereoselectivity and regioselectivity in deuteration reactions.

A novel strategy for the synthesis of trans-dual deuterated cyclopropanes at adjacent carbon positions has been developed, involving an H/D exchange followed by a photocatalyzed deuteroaminomethylation of cyclopropenes using deuterium oxide as the deuterium source. rsc.org This method proceeds under mild conditions and demonstrates broad substrate scope with high diastereoselectivity. rsc.org Furthermore, Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters has been shown to produce cyclopropylamine (B47189) derivatives with high yields and excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). nih.gov Microbial deuteration using various yeast strains is also emerging as an economical and enantioselective method for producing chiral deuterated building blocks. nih.gov

These advancements are crucial for synthesizing specific isotopomers of cyclopropylamine derivatives, enabling more precise studies of their biological and chemical properties. A summary of recent advancements in deuteration techniques is presented in Table 1.

| Technique | Description | Key Advantages |

| Photoredox Catalysis | Utilizes visible light to initiate H/D exchange and subsequent functionalization. | Mild reaction conditions, high diastereoselectivity. |

| Asymmetric Catalysis | Employs chiral catalysts, such as Ru(II)-Pheox complexes, to control stereochemistry. | Excellent enantioselectivity and diastereoselectivity. |

| Microbial Deuteration | Leverages enzymes in microorganisms for stereospecific deuterium incorporation. | Economical, high isotopic labeling, enantioselective. |

| Metal-Catalyzed Deuteration | Involves the use of metal catalysts to facilitate deuterium incorporation. | Can be applied to a variety of substrates. |

Interdisciplinary Applications in Materials Science and Systems Biology Research

The unique properties of deuterated compounds, including altered vibrational frequencies and increased metabolic stability, are paving the way for their application in diverse scientific fields beyond medicine.

In materials science , the incorporation of deuterium into polymers can significantly alter their physical and chemical properties. resolvemass.ca Deuterated polymers exhibit enhanced thermal and oxidative stability, which can extend their functional lifespan in various applications. resolvemass.ca The use of cyclopropylamine derivatives in the synthesis of specialty polymers and advanced coatings is an established practice. Consequently, deuterated cyclopropylamine building blocks, like Cyclopropyl-2,2,3,3-d4-amine, hold the potential to create novel polymers with tailored properties for high-performance applications. resolvemass.ca

In systems biology , isotopically labeled compounds are invaluable tools for tracing metabolic pathways and understanding complex biological processes. ucla.edu Small molecule probes are essential for exploring biological systems and identifying new therapeutic targets. nih.govnih.gov Deuterated cyclopropylamine derivatives can serve as chemical probes to investigate the activity of enzymes involved in the metabolism of cyclopropylamine-containing drugs. medchemexpress.com The ability to track the metabolic fate of these deuterated compounds provides crucial insights into drug efficacy and safety. medchemexpress.com

Integration of Computational Chemistry and Machine Learning for Predicting Reactivity and Properties of Labeled Compounds

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and development of new molecules, including isotopically labeled compounds. These methods offer the ability to predict molecular properties and reactivity, thereby guiding experimental efforts and reducing costs.

Density Functional Theory (DFT) calculations are increasingly used to predict kinetic isotope effects (KIEs) in chemical reactions. nih.govrutgers.edu For deuterated cyclopropylamines, DFT can be employed to calculate the energetic barriers of metabolic pathways and predict how deuteration will affect the rate of reaction. rutgers.edumdpi.com This information is critical for designing deuterated drugs with optimized metabolic stability.

Machine learning (ML) models are also showing great promise in predicting various properties of chemical compounds. mdpi.comnih.govresearchgate.netnih.govfrontiersin.org ML algorithms can be trained on large datasets of experimental and computational data to predict properties such as NMR chemical shifts with high accuracy. mdpi.comnih.govresearchgate.netnih.govfrontiersin.org For deuterated compounds like this compound, ML models could be developed to predict their spectroscopic properties, aiding in their characterization and analysis. mdpi.comnih.govresearchgate.netnih.govfrontiersin.org The integration of these computational approaches can significantly streamline the design and investigation of novel deuterated cyclopropylamine derivatives.

| Computational Tool | Application in Deuterated Compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Calculating the energetics of reaction pathways. | Kinetic Isotope Effects (KIEs), reaction barriers, thermodynamic stability. |

| Machine Learning (ML) | Predicting molecular properties from structure. | NMR chemical shifts, solubility, biological activity. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules over time. | Conformational preferences, binding affinities to biological targets. |

Challenges and Opportunities in Scalable Synthesis of Deuterated Cyclopropyl (B3062369) Amine Analogs

Despite the significant potential of deuterated cyclopropylamine derivatives, their widespread application is often hindered by challenges associated with their synthesis, particularly on a large scale.

One of the primary challenges is the high cost of deuterated starting materials and reagents. businessresearchinsights.comresearchgate.net The development of more economical and efficient synthetic routes is crucial for making these compounds more accessible for research and development. Furthermore, ensuring high levels of isotopic purity and regioselectivity on a large scale can be technically demanding. researchgate.net

However, these challenges also present significant opportunities for innovation. The development of scalable and cost-effective synthetic methods for producing deuterated building blocks is a key area of research. nih.govnih.govresearchgate.net There is a growing demand for deuterated compounds in the pharmaceutical and other industries, creating a market for companies that can provide high-quality, isotopically labeled molecules. businessresearchinsights.compharmaceutical-technology.com As synthetic methodologies continue to advance and the demand for deuterated compounds grows, the scalable synthesis of deuterated cyclopropylamine analogs is expected to become more feasible, unlocking their full potential in a wide range of applications. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing Cyclopropyl-2,2,3,3-d4-amine, and how is deuteration efficiency validated?

Deuterated cyclopropylamine is typically synthesized via catalytic exchange reactions or isotopic substitution during cyclopropane ring formation. Key steps include:

- Deuterium incorporation : Using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace hydrogen atoms at specific positions .

- Quality control : Validate deuteration efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, the absence of proton signals at 2,2,3,3 positions in -NMR confirms deuteration .

- Purity assessment : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection ensures chemical purity (>95%) .

Q. How should this compound be handled to ensure stability in experimental settings?

- Solubility : Prepare stock solutions in deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange. For aqueous studies, use sonication and heating (37°C) to enhance solubility .

- Storage : Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Repeated freeze-thaw cycles degrade deuterium labeling .

- In vivo administration : Formulate with biocompatible solvents (e.g., saline/PEG300/Tween 80 mixtures) to maintain solubility and bioavailability .

Q. What spectroscopic techniques are most effective for characterizing isotopic purity and structural integrity?

- NMR : -NMR identifies residual protons, while -NMR confirms cyclopropane ring integrity.

- MS : High-resolution MS (HRMS) quantifies deuterium enrichment (e.g., molecular ion peak at m/z 61.12 for C₃H₃D₄N) .

- Isotopic ratio monitoring : Use gas chromatography-mass spectrometry (GC-MS) for trace-level deuterium analysis .

Advanced Research Questions

Q. How does deuteration impact the metabolic stability of cyclopropylamine derivatives in pharmacokinetic studies?

Deuterium substitution slows metabolic degradation via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation. For example:

- Case study : Deuteration at metabolically labile positions (e.g., α-carbons) reduces clearance rates by 2–3 fold in rodent models .

- Contradictions : Some studies report minimal KIE due to enzyme binding pocket flexibility. Resolve discrepancies using meta-analysis tools (e.g., -statistic) to quantify heterogeneity across datasets .

Q. How can researchers resolve contradictory data on deuterium’s effects in reaction mechanisms or biological systems?

- Statistical approaches : Apply Higgins-Thompson metrics (, , ) to assess variability in meta-analyses. For example, indicates significant heterogeneity, necessitating subgroup analysis (e.g., species-specific metabolism) .

- Experimental validation : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate isotopic effects .

Q. What computational methods predict the isotopic effects of this compound in drug-target interactions?

- Molecular dynamics (MD) : Simulate deuterium’s impact on bond vibrations and binding affinity. Tools like AMBER or GROMACS model isotopic differences in ligand-receptor complexes .

- Density functional theory (DFT) : Calculate deuterium’s influence on reaction transition states (e.g., C-H vs. C-D bond cleavage energies) .

Q. What advanced analytical strategies detect isotopic impurities in deuterated cyclopropylamine batches?

Q. How do structural modifications (e.g., fluorination) compare to deuteration for enhancing drug-like properties?

- Comparative studies : Fluorine substitution increases metabolic stability via steric hindrance, while deuteration leverages KIE. For example, 3,5-difluoro-4-methylpyridin-2-amine exhibits prolonged half-life but may introduce toxicity .

- Synergistic approaches : Combine deuteration with cyclopropane ring modifications (e.g., difluorophenyl analogs) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.